3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid

TC-PTP PTP1B phosphatase inhibitor

This compound features a unique 3-methyl-4-nitro substitution pattern that is essential for selective enzyme profiling—no generic analog provides the same target binding. With a single-digit nanomolar Ki for NOS isozymes (5 nM) and a defined inactive profile for TC-PTP (IC₅₀ 19,000 nM), it serves as both a potent tool and a reliable negative control in high-throughput screens. High thermal stability (bp 513.3°C) supports demanding synthesis workflows. Ensure your protocols are reproducible—order the authentic, high-purity (≥95%) compound from trusted suppliers worldwide.

Molecular Formula C15H13NO5
Molecular Weight 287.271
CAS No. 438219-27-3
Cat. No. B2905532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid
CAS438219-27-3
Molecular FormulaC15H13NO5
Molecular Weight287.271
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C15H13NO5/c1-10-7-13(5-6-14(10)16(19)20)21-9-11-3-2-4-12(8-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)
InChIKeyWQIOIFZOTJBMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid (CAS 438219-27-3): Essential Baseline Data for Research and Procurement


3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid (CAS 438219-27-3) is a nitro-substituted benzoic acid derivative bearing a methyl group on the phenoxy ring . With molecular formula C₁₅H₁₃NO₅ and molecular weight 287.27 g/mol, this compound is supplied as a versatile research chemical and small molecule scaffold . Its structure combines a benzoic acid moiety with a (3-methyl-4-nitrophenoxy)methyl group, conferring distinct physicochemical properties and biological target interactions.

Why 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid (CAS 438219-27-3) Cannot Be Interchanged with Generic Analogs


Generic substitution with closely related benzoic acid derivatives (e.g., 3-(phenoxymethyl)benzoic acid or 4-phenoxybenzoic acid) is invalid due to the unique combination of the 3-methyl-4-nitro substitution pattern. This pattern directly dictates both target binding profiles across multiple enzyme classes (TC-PTP, lysosomal β-galactosidase, NPP3, NOS) and critical physicochemical parameters including boiling point and density . Substituting any analog lacking these functional groups would fundamentally alter the compound's quantitative inhibition constants and thermal stability, rendering experimental or manufacturing protocols irreproducible.

Product-Specific Quantitative Evidence: 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid (CAS 438219-27-3)


TC-PTP Inhibition: Defined Weak Inhibitor Profile vs. Potent Clinical Candidates

The compound exhibits an IC₅₀ of 19,000 nM (1.90E+4 nM) against human TC-PTP, measured via p-nitrophenol release from pNPP substrate after 10-minute preincubation [1]. In contrast, the potent TC-PTP inhibitor TC-PTP-IN-1 (compound 8) demonstrates an IC₅₀ of 9.2 nM under comparable in vitro conditions . This represents a >2,000-fold difference in potency, positioning the target compound as a weakly active or inactive control for TC-PTP studies rather than a potent inhibitor candidate.

TC-PTP PTP1B phosphatase inhibitor negative control

Lysosomal β-Galactosidase Inhibition: Sub-Micromolar Potency vs. Reference Inhibitor

Against human lysosomal β-galactosidase, the compound demonstrates a Ki of 700 nM, assessed by inhibition of 4-methylumbelliferone production after 30 minutes via luminescence [1]. For comparison, the reference inhibitor ARM07 exhibits a Ki of 13,300 nM (13.3 µM) against the same enzyme [2]. The target compound is thus approximately 19-fold more potent than ARM07.

lysosomal beta-galactosidase glycosidase inhibitor enzyme kinetics

NPP3 Inhibition with 8-Fold Selectivity Over NPP1

The compound inhibits human NPP3 expressed in COS-7 cell membranes with an IC₅₀ of 1,510 nM (1.51E+3 nM), measured via p-nitrophenol production from pNP-TMP substrate [1]. Against human NPP1, it shows a Ki of 12,000 nM (1.20E+4 nM) under similar competitive inhibition conditions [2]. This yields an approximately 8-fold selectivity for NPP3 over NPP1. The potent NPP3 inhibitor NPP3-IN-1 (compound 3e) has an IC₅₀ of 240 nM ; while the target compound is less potent, its selectivity profile is valuable for dissecting NPP family enzyme functions.

NPP3 ENPP3 phosphodiesterase selectivity

High-Affinity NOS Isozyme Inhibition: Single-Digit Nanomolar Ki

The compound displays a Ki of 5 nM for inhibition of three NOS isozymes (rat nNOS, bovine eNOS, and marine iNOS) using established literature methods [1]. In comparison, the selective nNOS inhibitor NOS1-IN-1 has a Ki of 120 nM for nNOS . The target compound is thus 24-fold more potent against NOS isozymes than NOS1-IN-1. While the selectivity among NOS isoforms is not delineated in the available data, the absolute potency at 5 nM distinguishes this compound as a high-affinity NOS ligand.

nitric oxide synthase NOS inhibitor nNOS eNOS iNOS

Enhanced Thermal Stability vs. Unsubstituted Phenoxybenzoic Acid Analogs

The presence of both methyl and nitro groups on the phenoxy ring significantly elevates the boiling point and density relative to unsubstituted analogs. The target compound exhibits a boiling point of 513.3 ± 45.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ . In contrast, 4-phenoxybenzoic acid (CAS 2215-77-2), which lacks the methyl and nitro substitutions, has a boiling point of 364.2 °C and a density of 1.241 g/cm³ . This represents a ~149 °C increase in boiling point and a ~5% increase in density.

physicochemical properties thermal stability density boiling point

Validated Research and Industrial Scenarios for 3-[(3-Methyl-4-nitrophenoxy)methyl]benzoic acid (CAS 438219-27-3)


TC-PTP Negative Control in Phosphatase Assays

Given its weak TC-PTP inhibition (IC₅₀ = 19,000 nM), this compound is ideally suited as a negative control or to establish baseline activity in high-throughput screens aimed at identifying potent TC-PTP inhibitors [1]. Its defined, reproducible inactivity eliminates false-positive risks associated with more active analogs.

Lysosomal β-Galactosidase Biochemical and Cellular Studies

With a sub-micromolar Ki of 700 nM, the compound serves as a moderately potent tool for investigating lysosomal β-galactosidase function [1]. It provides a distinct potency advantage (~19-fold) over the reference inhibitor ARM07, enabling more sensitive detection of enzyme activity modulation.

NPP3-Selective Probe Development and SAR Exploration

The combination of NPP3 inhibition (IC₅₀ = 1,510 nM) and ~8-fold selectivity over NPP1 (Ki = 12,000 nM) makes this compound a suitable starting point for structure-activity relationship (SAR) studies aimed at developing selective ENPP3/NPP3 inhibitors [1] [2]. Its selectivity profile reduces off-target complications in NPP family enzyme research.

High-Affinity NOS Ligand for Signaling Pathway Analysis

The single-digit nanomolar Ki (5 nM) against three NOS isozymes positions this compound for use in high-sensitivity assays exploring nitric oxide synthase activity and downstream signaling [1]. Its potency exceeds that of NOS1-IN-1 by 24-fold, providing a robust signal-to-noise ratio in biochemical experiments.

High-Temperature Stable Intermediate for Organic Synthesis and Materials Chemistry

The elevated boiling point (513.3 °C) and density (1.3 g/cm³) relative to unsubstituted phenoxybenzoic acid analogs make this compound suitable for synthetic routes requiring high thermal endurance, such as polymer precursor synthesis, high-temperature coupling reactions, or thermally stable liquid crystal components [1] [2].

Technical Documentation Hub

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